Pnri-299

Content Navigation

CAS Number

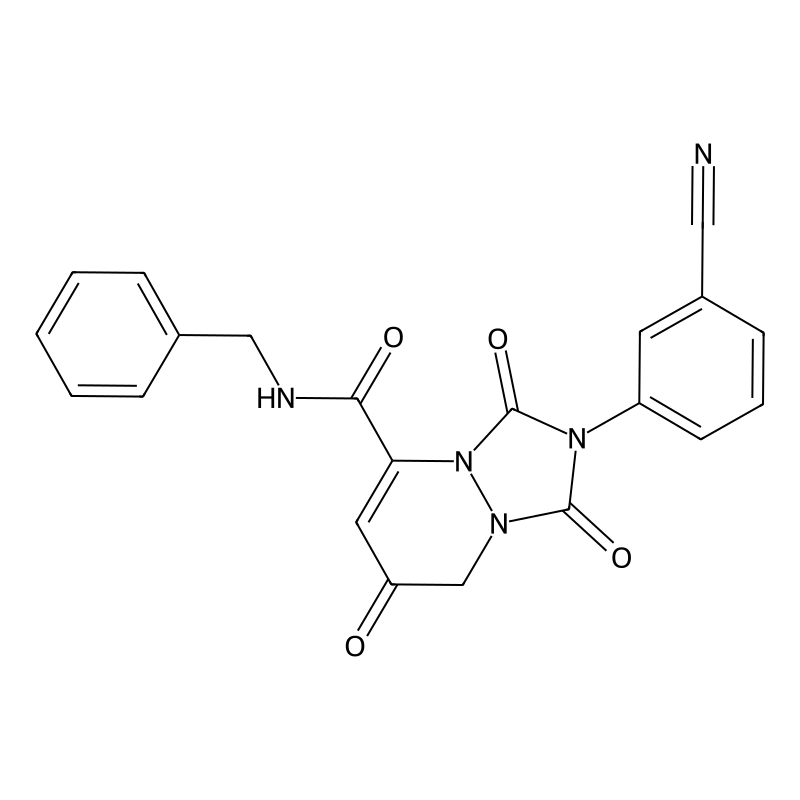

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

PNRI-299 is a highly selective, small-molecule β-strand mimetic that functions as a reversible pseudosubstrate for the oxidoreductase redox effector factor-1 (APE1/Ref-1). By trapping reactive cysteine nucleophiles—specifically at the Cys65 residue—PNRI-299 potently inhibits activator protein-1 (AP-1) transcription [1]. Unlike broad-spectrum redox inhibitors, PNRI-299 was developed through a targeted chemogenomic approach to isolate AP-1 signaling pathways in inflammatory and respiratory disease models [1]. For procurement professionals and lead investigators, this compound represents a critical chemical probe for preclinical asthma modeling, offering high processability for in vivo dosing and unprecedented selectivity in deconvoluting redox-sensitive transcription networks [2].

Research Fit

Substituting PNRI-299 with standard APE1/Ref-1 redox inhibitors, such as E3330 (APX3330), or broad antioxidants fundamentally compromises assay specificity. Generic APE1 inhibitors block the redox activation of multiple transcription factors simultaneously, including both AP-1 and NF-κB[1]. If a researcher is attempting to isolate the specific contribution of AP-1 to cytokine release or eosinophil infiltration, using E3330 will conflate the readout by concurrently suppressing NF-κB-mediated survival and inflammatory signals [1]. PNRI-299 circumvents this by providing a >10-fold selectivity window for AP-1 over NF-κB, ensuring that downstream transcriptional reporter assays and in vivo inflammatory phenotypes are exclusively attributed to AP-1 blockade [2].

Substitution Risk

AP-1 vs. NF-κB Transcriptional Selectivity

In transiently transfected human lung epithelial A549 cells utilizing luciferase reporter constructs, PNRI-299 demonstrated profound selectivity for AP-1 over other redox-sensitive pathways, optimizing it for mainstream laboratory workflows. The compound inhibited AP-1 transcription with an IC50 of 20 µM, while exhibiting absolutely no effect on NF-κB transcription at concentrations up to 200 µM [1]. In contrast, the benchmark APE1 inhibitor E3330 broadly suppresses both AP-1 and NF-κB, confounding assay results [2]. Furthermore, PNRI-299 showed no inhibition of thioredoxin activity up to 200 µM [1].

| Evidence Dimension | Transcription Inhibition (IC50) |

| Target Compound Data | 20 µM (AP-1); >200 µM (NF-κB) |

| Comparator Or Baseline | E3330 (Dual AP-1/NF-κB inhibition) |

| Quantified Difference | >10-fold selectivity for AP-1 over NF-κB |

| Conditions | A549 cells stimulated with PMA using luc reporter gene constructs |

This extreme selectivity allows researchers to procure a single agent to definitively isolate AP-1-driven pathology without off-target NF-κB suppression.

Site-Specific APE1 Cys65 Blockade Preserving Native S-Nitrosation

PNRI-299 acts as a highly specific Cys65 site blocker on the APE1/Ref-1 protein, ensuring high assay reproducibility. In mutagenesis and biotin-switch assays using HEK293 cells treated with the nitric oxide donor GSNO, pretreatment with PNRI-299 successfully blocked Cys65 without eliminating GSNO-induced APE1 S-nitrosation at the Cys93 and Cys310 residues [1]. Unlike non-specific thiol alkylators (e.g., MMTS) that indiscriminately modify all exposed cysteines and ruin protein dynamics, PNRI-299 leaves the nuclear export regulatory sites intact [1].

| Evidence Dimension | Cysteine site blockade and S-nitrosation interference |

| Target Compound Data | Specific Cys65 blockade; Cys93/310 nitrosation maintained |

| Comparator Or Baseline | MMTS (Pan-cysteine alkylation) |

| Quantified Difference | Preservation of native Cys93/310 signaling vs complete blockade |

| Conditions | HEK293 cells treated with GSNO and analyzed via biotin-switch method |

Procuring PNRI-299 is essential for structural and functional assays where researchers must inhibit AP-1 transactivation without disrupting the protein's NO-dependent nuclear export mechanisms.

In Vivo Processability and Preclinical Dosing

PNRI-299 demonstrates excellent in vivo processability and formulation suitability for systemic administration. In an ovalbumin (OVA)-induced murine model of allergic asthma, systemic administration of PNRI-299 at a highly efficient dose of just 0.75 mg/kg significantly reduced airway eosinophil infiltration, mucus hypersecretion, and edema compared to saline-treated controls [1]. Additionally, the compound successfully inhibited the expression of IL-4 in the bronchoalveolar lavage fluid, validating its systemic bioavailability and target engagement [1].

| Evidence Dimension | Airway inflammatory cell infiltration and IL-4 reduction |

| Target Compound Data | Significant reduction at 0.75 mg/kg dosing |

| Comparator Or Baseline | Saline vehicle baseline |

| Quantified Difference | Reversal of OVA-induced eosinophilia and mucus release to near-baseline |

| Conditions | OVA-treated murine model of allergic asthma |

The low effective dose (0.75 mg/kg) confirms the compound's high in vivo potency and solubility, making it a highly processable candidate for scale-up in preclinical respiratory studies.

Deconvolution of Redox-Sensitive Transcription Networks

Due to its >10-fold selectivity window, PNRI-299 is the optimal choice for multiplexed reporter assays in human epithelial cells [2.1]. It allows researchers to selectively silence AP-1 signaling without altering NF-κB or thioredoxin pathways, a critical requirement when profiling novel inflammatory cytokines [1].

Preclinical Modeling of Allergic Airway Inflammation

PNRI-299 is highly suited for in vivo procurement in asthma research. Its proven efficacy at 0.75 mg/kg in reducing eosinophil influx and IL-4 expression makes it a reliable positive control or benchmark compound for evaluating new AP-1 targeted therapeutics [1].

APE1/Ref-1 Structural and Nitrosation Dynamics Studies

Because PNRI-299 specifically blocks the Cys65 residue while leaving Cys93 and Cys310 available for S-nitrosation, it is the preferred chemical probe for studying the nitric oxide-dependent nuclear export of APE1. This site-specificity cannot be achieved with generic thiol-reactive agents [2].

Application Fit Matrix

References

- [1] Nguyen C, et al. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for asthma. Proc Natl Acad Sci U S A. 2003 Feb 4;100(3):1169-73.

- [2] Qu J, et al. Nitric oxide controls nuclear export of APE1/Ref-1 through S-nitrosation of Cysteines 93 and 310. Nucleic Acids Res. 2007;35(8):2522-32.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types